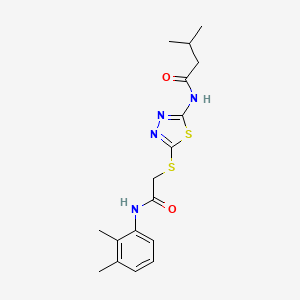
N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide is a useful research compound. Its molecular formula is C17H22N4O2S2 and its molecular weight is 378.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide is a complex organic compound that exhibits significant potential in medicinal chemistry. This article explores its biological activities based on existing research findings, structural characteristics, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a thiadiazole ring , an amide group , and a dimethylphenylamino moiety. Its molecular formula is C17H22N4O2S2, with a molecular weight of 378.51 g/mol. The structural complexity suggests various interactions with biological targets, which may lead to diverse pharmacological effects.
| Property | Value |
|---|---|
| Molecular Formula | C17H22N4O2S2 |
| Molecular Weight | 378.51 g/mol |
| Purity | Typically 95% |
Anticancer Properties
Preliminary studies indicate that compounds with similar structures to this compound may exhibit anticancer properties . These effects are hypothesized to arise from the inhibition of deubiquitylating enzymes involved in tumor progression, although the exact mechanisms remain to be fully elucidated.
Antimicrobial Activity
Research on thiadiazole derivatives has demonstrated a broad spectrum of antimicrobial activities , including antibacterial and antifungal effects. For instance, derivatives containing the thiadiazole ring have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as fungal strains . The presence of the sulfur atom in the thiadiazole structure enhances lipophilicity, facilitating cellular membrane penetration.
Anti-inflammatory and Analgesic Effects
Thiadiazole derivatives are also noted for their anti-inflammatory and analgesic properties. Studies have shown that modifications to the thiadiazole ring can enhance these effects, making them potential candidates for developing new anti-inflammatory drugs .
Case Studies and Research Findings
- Study on Anticancer Activity : A study highlighted that certain thiadiazole derivatives inhibited cancer cell proliferation by targeting specific molecular pathways related to cell cycle regulation and apoptosis induction.
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of various 1,3,4-thiadiazole derivatives. The results indicated that specific substitutions at the thiadiazole ring significantly improved activity against Gram-positive and Gram-negative bacteria .
- Synergistic Effects : Research has suggested that combining thiadiazole derivatives with other pharmacophores could lead to synergistic effects, enhancing overall biological activity while potentially reducing toxicity.
Future Directions
Given the promising biological activities associated with this compound, further research is warranted to:
- Explore its full range of biological activities through in vitro and in vivo studies.
- Investigate its mechanisms of action at the molecular level.
- Assess its safety profile and potential therapeutic applications in clinical settings.
Propriétés
IUPAC Name |
N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2S2/c1-10(2)8-14(22)19-16-20-21-17(25-16)24-9-15(23)18-13-7-5-6-11(3)12(13)4/h5-7,10H,8-9H2,1-4H3,(H,18,23)(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDCKHYQUUCSEQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)CC(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














